2-Hydroxypropan-2-yl prop-2-enoate
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Overview
Description
2-Hydroxypropan-2-yl prop-2-enoate: . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropan-2-yl prop-2-enoate typically involves the esterification of 2-Propenoic acid (acrylic acid) with 2-Hydroxypropan-2-ol (isopropanol). The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous esterification process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 2-Hydroxypropan-2-ol.
Polymerization: Poly(this compound).
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
2-Hydroxypropan-2-yl prop-2-enoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxypropan-2-yl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The ester functional group also enables the compound to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl methacrylate: Another ester used in polymer synthesis, but with a different alcohol component.
Ethyl acrylate: Similar in structure but with an ethyl group instead of a hydroxyisopropyl group.
Butyl acrylate: Contains a butyl group, offering different physical properties and applications.
Uniqueness
2-Hydroxypropan-2-yl prop-2-enoate is unique due to its hydroxyisopropyl group, which imparts specific properties such as increased hydrophilicity and the ability to form hydrogen bonds. These characteristics make it particularly useful in applications requiring biocompatibility and controlled release .
Properties
CAS No. |
50977-29-2 |
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Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2-hydroxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8/h4,8H,1H2,2-3H3 |
InChI Key |
OLPSPGUBQWMHJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OC(=O)C=C |
Origin of Product |
United States |
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